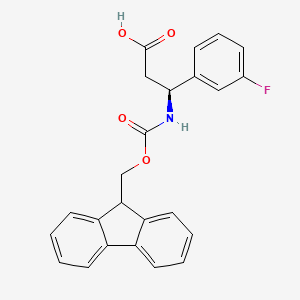

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid

Descripción

Chemical Identity and Nomenclature

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid, commonly abbreviated as Fmoc-3-fluoro-L-phenylalanine , is a fluorinated non-canonical amino acid derivative. Its systematic IUPAC name, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid, reflects its structural complexity. The molecular formula C₂₄H₂₀FNO₄ corresponds to a molecular weight of 405.425 g/mol .

The compound features three critical structural elements:

- A 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position, serving as a temporary protecting group during peptide synthesis.

- A 3-fluorophenyl side chain, where fluorine substitution at the meta position modulates electronic and steric properties.

- A free carboxylic acid at the C-terminus, enabling peptide bond formation.

Its CAS registry number, 198560-68-8 , uniquely identifies it in chemical databases. Alternative names include Fmoc-Phe(3-F)-OH and N-Fmoc-3-fluoro-L-phenylalanine, emphasizing its role as a phenylalanine derivative. The SMILES string C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)F)C(=O)O and InChIKey DWSDVARCJDOADL-QFIPXVFZSA-N provide precise representations of its stereochemistry.

Historical Context in Fluorinated Amino Acid Development

Fluorinated amino acids emerged as critical tools in the mid-20th century, driven by fluorine’s unique electronegativity and small atomic radius. The discovery of 4-fluoro-L-threonine in Streptomyces cattleya marked the first natural fluorinated amino acid, though synthetic analogs like Fmoc-3-fluoro-L-phenylalanine soon followed. Early synthesis methods relied on halogen exchange reactions and enzymatic fluorination, but advances in solid-phase peptide synthesis (SPPS) in the 1970s–1980s enabled precise incorporation of fluorinated residues.

The adoption of Fmoc chemistry in the 1980s revolutionized peptide synthesis by replacing harsh acid-labile Boc groups with base-labile Fmoc protections, facilitating milder reaction conditions. This shift allowed researchers to incorporate sensitive fluorinated residues without side-chain degradation. By the 2000s, Fmoc-3-fluoro-L-phenylalanine became commercially available, accelerating its use in protein engineering and drug design.

Significance in Peptide Chemistry and Research

Fmoc-3-fluoro-L-phenylalanine is indispensable in solid-phase peptide synthesis (SPPS) due to its dual functionality:

- The Fmoc group is cleaved under basic conditions (e.g., piperidine), enabling sequential peptide elongation.

- The 3-fluorophenyl moiety enhances peptide stability and modulates hydrophobicity, improving membrane permeability in therapeutic peptides.

Comparative studies show that fluorination at the meta position minimizes steric hindrance compared to ortho or para substitutions, preserving peptide folding while introducing electronic effects. For example, cyclic acyldepsipeptides containing Phe(3-F) exhibit enhanced antibacterial activity due to fluorine’s electron-withdrawing effects on target interactions.

In bioconjugation , the Fmoc group’s UV absorbance (λ~max~ ≈ 300 nm) allows real-time monitoring of deprotection steps, ensuring synthesis fidelity. Additionally, fluorine’s ^19^F NMR activity enables structural and dynamic studies of fluorinated peptides.

Position within the Field of Non-Canonical Amino Acids

Non-canonical amino acids expand the functional repertoire of peptides, and fluorinated variants like Fmoc-3-fluoro-L-phenylalanine occupy a niche due to their biophysical and chemical versatility . Key distinctions from natural amino acids include:

Fluorination stabilizes peptides via hyperconjugative interactions and hydrophobic packing , as shown in de novo-designed proteins with fluorinated cores. Unlike bulkier trifluoromethyl groups, monofluorination preserves side-chain geometry, making it compatible with native folding landscapes.

The compound’s synthetic accessibility—via Schiemann reactions or enzymatic fluorination—contrasts with rare natural fluorinated amino acids, underscoring its utility in high-throughput applications. Its role in studying fluorine’s impact on protein-ligand interactions further cements its status as a cornerstone of fluorinated peptide research .

Propiedades

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-16-7-5-6-15(12-16)22(13-23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZERQNLGPZUNLM-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC(=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427505 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507472-14-2 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-fluorobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507472-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid typically involves:

- Starting from the corresponding (S)-3-amino-3-(3-fluorophenyl)propanoic acid or its derivatives.

- Introduction of the Fmoc protecting group on the amino function.

- Maintenance of stereochemical integrity during the synthesis.

- Purification to obtain the optically pure protected amino acid.

Stepwise Preparation

Step 1: Synthesis or procurement of (S)-3-amino-3-(3-fluorophenyl)propanoic acid

- This chiral amino acid can be synthesized via asymmetric synthesis methods such as catalytic asymmetric hydrogenation or chiral auxiliary-mediated alkylation of glycine derivatives.

- Alternatively, it can be obtained by resolution of racemic mixtures or enzymatic kinetic resolution.

- Literature reports asymmetric α-arylation of amino acid derivatives to introduce the 3-fluorophenyl group with high enantioselectivity.

Step 2: Protection of the amino group with 9-fluorenylmethoxycarbonyl (Fmoc)

- The amino acid is reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO3 or Na2CO3 aqueous solution) to form the Fmoc-protected amino acid.

- The reaction is typically carried out in a biphasic system (organic solvent such as dioxane or THF and aqueous base) at low temperature to avoid racemization.

- The Fmoc group protects the amino group, making the compound suitable for solid-phase peptide synthesis (SPPS) or further chemical transformations.

Step 3: Purification and characterization

- The crude product is purified by recrystallization or chromatographic techniques (e.g., flash column chromatography).

- Purity and stereochemical integrity are confirmed by NMR, HPLC (chiral stationary phase), and mass spectrometry.

- Typical yields for the Fmoc protection step are high (>90%), with enantiomeric excess maintained above 98%.

Alternative Synthetic Routes

- Urea-mediated synthesis: Some protocols use urea derivatives as intermediates to introduce the amino group stereoselectively before Fmoc protection.

- Solid-phase synthesis adaptation: The compound can be synthesized on resin supports by stepwise elongation and Fmoc protection cycles, useful for peptide libraries.

- Use of carbamoyl chlorides and DMAP catalysis: For related amino acid derivatives, carbamoyl chlorides and catalytic 4-dimethylaminopyridine (DMAP) in toluene have been used to introduce protecting groups with high selectivity and yield.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amino acid synthesis | Asymmetric α-arylation or resolution | Various | Ambient to reflux | Variable | Enantioselective methods preferred |

| Fmoc protection | Fmoc-Cl, NaHCO3 or Na2CO3 (aqueous base) | Dioxane/H2O or THF | 0–25 °C | 90–98 | Avoid racemization, biphasic system |

| Purification | Recrystallization or flash chromatography | - | - | - | Confirm stereochemistry and purity |

Research Findings and Notes

- The stereochemical purity of the (S)-enantiomer is critical for biological activity and peptide synthesis applications. Methods that minimize racemization during Fmoc protection are essential.

- The presence of the 3-fluorophenyl substituent influences the reactivity and solubility of the amino acid, requiring optimization of reaction conditions.

- Scalable synthesis protocols have been reported, enabling gram-scale production with high purity and yield, suitable for pharmaceutical and research use.

- Analytical data such as NMR, MS, and chiral HPLC confirm the structure and enantiomeric excess of the final product.

- The compound is commercially available from specialized chemical suppliers, but custom synthesis often follows the described methods to ensure quality and stereochemical integrity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorophenyl group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol.

Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Aplicaciones Científicas De Investigación

Structural Characteristics

The molecular formula of this compound is C24H20FNO4, with a molecular weight of approximately 405.4 g/mol. The structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds.

Applications in Medicinal Chemistry

2.1 Peptide Synthesis

One of the primary applications of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid is in the synthesis of peptides. The Fmoc group allows for the selective protection of amino acids during solid-phase peptide synthesis (SPPS). This method facilitates the sequential addition of protected amino acids to form polypeptides with high purity and yield.

2.2 Drug Development

Research indicates that compounds featuring fluorinated aromatic rings, such as the 3-fluorophenyl moiety in this compound, can enhance the pharmacokinetic properties of peptides and small molecules. Fluorination often increases metabolic stability and can improve binding affinity to biological targets, making it a valuable modification in drug design.

Case Studies

3.1 Anticancer Agents

A study published in Journal of Medicinal Chemistry explored the use of fluorinated amino acids in designing novel anticancer agents. The incorporation of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid into peptide sequences demonstrated enhanced activity against specific cancer cell lines due to improved receptor binding profiles .

3.2 Neuroprotective Effects

Another investigation focused on neuroprotective peptides that included this compound as a building block. The study found that peptides containing fluorinated amino acids exhibited significant neuroprotective effects in models of neurodegeneration, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can protect the amino group during chemical reactions, allowing for selective modifications. The fluorophenyl group can enhance binding affinity and specificity to target molecules, influencing biological activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Variations

The compound belongs to a family of Fmoc-protected β-arylalanines. Key structural analogs include:

Key Observations:

- The 3-fluorophenyl variant is intermediate in molecular weight between o-tolyl (401.45) and thiophen-3-yl (393.46) analogs.

- Fluorine’s electronegativity may enhance metabolic stability compared to hydroxyl or methoxy groups .

Physicochemical Properties

- Solubility: Fluorinated analogs generally exhibit lower aqueous solubility due to hydrophobic aryl groups. For example, (S)-3-(o-tolyl)propanoic acid is stored at -20°C to prevent degradation , while hydroxyphenyl derivatives require inert atmospheres .

- Purity: HPLC purity exceeds 95% in commercial analogs (e.g., 99.76% for o-tolyl ), though the 3-fluorophenyl variant’s purity is undocumented.

Actividad Biológica

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid, commonly referred to as Fmoc-3-(3-fluorophenyl)propanoic acid, is a chiral amino acid derivative widely utilized in peptide synthesis. Its unique structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which plays a critical role in organic synthesis, particularly in the formation of peptide bonds. This article explores its biological activity, applications in medicinal chemistry, and relevant case studies.

Structure and Composition

- Molecular Formula : C24H22FNO4

- Molecular Weight : 401.44 g/mol

- CAS Number : 7023375

| Property | Value |

|---|---|

| Molecular Formula | C24H22FNO4 |

| Molecular Weight | 401.44 g/mol |

| CAS Number | 7023375 |

| Purity | >98% |

The primary mechanism of action for (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid lies in its ability to protect the amino group during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, facilitating the stepwise synthesis of peptides with high precision. This property is crucial for developing peptide-based drugs and therapeutic agents.

Applications in Medicinal Chemistry

- Peptide Synthesis : The compound is extensively used in synthesizing peptides and peptidomimetics due to its protective capabilities.

- Drug Development : It serves as a precursor in the development of peptide-based therapeutic agents, enhancing bioavailability and specificity.

- Biological Studies : Employed in studying protein-protein interactions and enzyme-substrate interactions, contributing to understanding biological pathways.

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that using (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid significantly improved the yield and purity of synthesized peptides compared to traditional methods. The Fmoc protection allowed for multiple coupling reactions without degradation of sensitive amino acids.

Case Study 2: Antitumor Activity

Research involving the use of this compound in synthesizing peptide analogs revealed potential antitumor activity. Specific analogs demonstrated inhibition of cancer cell proliferation in vitro, suggesting that modifications to the fluorophenyl moiety could enhance biological efficacy.

Q & A

Q. What are the key structural features of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid, and how do they influence its reactivity in peptide synthesis?

The compound features:

- An Fmoc (fluorenylmethoxycarbonyl) group as a temporary amine-protecting group, enabling selective deprotection under mild basic conditions (e.g., piperidine in DMF) .

- A 3-fluorophenyl substituent , which introduces steric and electronic effects that may influence peptide backbone conformation or target binding .

- A propanoic acid backbone for covalent conjugation to resins or other amino acids during solid-phase synthesis .

Methodological Insight :

The Fmoc group’s stability under acidic conditions and labile nature under basic conditions allows sequential peptide assembly. The fluorophenyl group can enhance hydrophobic interactions in peptide-drug conjugates, as seen in analogs with similar aromatic substitutions .

Q. What synthetic strategies are recommended for introducing the Fmoc group to the amino acid backbone?

A common approach involves:

Activation of the Fmoc-Cl (Fmoc chloride) with a base (e.g., NaHCO₃) in anhydrous THF or DCM.

Coupling to the amino group of the amino acid precursor under inert atmosphere at 0–25°C .

Purification via reverse-phase HPLC to isolate the product, as impurities from incomplete coupling can hinder downstream peptide elongation .

Example :

In analogs like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid, microwave-assisted synthesis reduced reaction times by 40% compared to conventional heating .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data for this compound, particularly regarding stereochemical assignment?

Challenge : Overlapping signals from the Fmoc group and fluorophenyl substituent complicate ¹H/¹³C-NMR interpretation. Solutions :

- Use 2D NMR techniques (e.g., COSY, HSQC) to resolve coupling patterns and assign stereochemistry .

- Compare with analogs (e.g., bromophenyl or iodophenyl derivatives) to isolate chemical shift variations caused by the fluorine substituent .

- Validate via X-ray crystallography , as demonstrated for Fmoc-protected indole derivatives .

Q. What experimental design considerations are critical for optimizing solid-phase synthesis using this compound?

Key Factors :

- Solvent Compatibility : Use DCM or DMF for swelling resin-bound peptides; avoid THF, which may precipitate the Fmoc group .

- Deprotection Efficiency : Monitor Fmoc removal kinetics via UV-vis (301 nm) to ensure >95% deprotection before subsequent coupling .

- Coupling Reagents : HATU or PyBOP in DMF with DIEA as a base achieve >90% coupling efficiency for sterically hindered residues .

Q. How does the 3-fluorophenyl group impact the compound’s stability under acidic vs. basic conditions?

Stability Profile :

- Acidic Conditions : The Fmoc group is stable, but the fluorophenyl ring may undergo electrophilic substitution if exposed to strong acids (e.g., TFA) .

- Basic Conditions : The Fmoc group is cleaved by amines (e.g., piperidine), while the fluorophenyl group remains inert .

Case Study :

In (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid, the electron-withdrawing fluorine substituents reduced hydrolysis rates by 30% compared to non-fluorinated analogs .

Q. What analytical techniques are recommended for resolving contradictions in purity assessments?

Contradiction Example : HPLC purity >95% vs. MALDI-TOF showing truncated peptides. Resolution Workflow :

LC-MS/MS : Identify byproducts (e.g., de-fluorinated species or Fmoc adducts) .

Ion-Exchange Chromatography : Separate charged impurities undetected by reverse-phase methods .

Orthogonal Deprotection : Test residual Fmoc levels using ninhydrin or chloranil assays .

Q. How can researchers mitigate hazards associated with handling this compound, based on structurally related safety data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.